An In-depth Technical Guide to Phenoxyacetone: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Phenoxyacetone: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyacetone (CAS 621-87-4), a ketone with a phenoxy substituent, serves as a valuable building block in organic synthesis and exhibits noteworthy biological activity. This technical guide provides a comprehensive overview of its fundamental chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. Furthermore, this document explores its role as an acetylcholinesterase inhibitor, offering a foundational understanding for researchers in medicinal chemistry and drug development.
Chemical Structure and Properties
Phenoxyacetone, also known as 1-phenoxy-2-propanone, possesses a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1] Its structure features a phenyl group linked via an ether bond to an acetone moiety.
Physicochemical Properties
The key physicochemical properties of phenoxyacetone are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Colorless to very pale yellow liquid | [2][3] |
| Boiling Point | 229-230 °C | [4] |
| Density | 1.097 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.521 | [4][5] |
| Flash Point | 85 °C (185 °F) | [5][6] |
| Solubility | Soluble in organic solvents like ethanol and ether; sparingly soluble in water. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of phenoxyacetone.
| Spectroscopic Data | Key Features | Reference(s) |
| ¹H NMR (in CDCl₃) | Signals corresponding to the methyl, methylene, and phenyl protons. | [7] |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. | [1] |
Synthesis of Phenoxyacetone
Phenoxyacetone is commonly synthesized via the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.
Caption: Williamson ether synthesis workflow for phenoxyacetone.
Detailed Experimental Protocol for Synthesis
This protocol is a representative example of the Williamson ether synthesis for preparing phenoxyacetone.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH) or Sodium hydride (NaH)
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Chloroacetone
-
Anhydrous solvent (e.g., acetone, DMF)
-
Diethyl ether
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Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in the anhydrous solvent. Carefully add an equimolar amount of a strong base like sodium hydroxide or sodium hydride portion-wise. The reaction is exothermic and may require cooling. Stir the mixture at room temperature until the phenol is completely converted to sodium phenoxide.
-
SN2 Reaction: To the freshly prepared sodium phenoxide solution, add chloroacetone dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude phenoxyacetone can be further purified by vacuum distillation to yield a colorless to pale yellow oil.
Biological Activity: Acetylcholinesterase Inhibition
Phenoxyacetone has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[4][8] This inhibitory activity makes phenoxyacetone and its derivatives subjects of interest in the development of potential therapeutics for conditions such as Alzheimer's disease.
Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following is a generalized protocol for assessing the AChE inhibitory activity of phenoxyacetone using the spectrophotometric method developed by Ellman.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Phenoxyacetone (test compound)
-
A known AChE inhibitor (e.g., galantamine) as a positive control
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96-well microplate
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Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, and phenoxyacetone in the phosphate buffer.
-
Assay in Microplate: To each well of a 96-well microplate, add the phosphate buffer, a solution of DTNB, and the test compound (phenoxyacetone) at various concentrations. A control well should contain the buffer instead of the test compound.
-
Enzyme Addition: Add the AChE solution to each well to initiate the reaction.
-
Substrate Addition and Measurement: Start the enzymatic reaction by adding the ATCI solution. Immediately measure the absorbance at 412 nm using a microplate reader. Record the absorbance at regular intervals for a set period.
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Calculation of Inhibition: The rate of reaction is determined by the change in absorbance per unit time. The percentage of inhibition by phenoxyacetone is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
Caption: Logical workflow of the acetylcholinesterase inhibition assay.
Analytical Methods
The purity and concentration of phenoxyacetone can be determined using standard chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like phenoxyacetone.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Temperature Program: An initial oven temperature of around 60-80°C, ramped up to 250-280°C.
-
MS Detection: Electron ionization (EI) with a mass range of m/z 40-400.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be employed for the analysis of phenoxyacetone, particularly for monitoring reaction progress or for purity assessment of less volatile derivatives.
Typical HPLC Parameters:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the phenyl group shows strong absorbance (e.g., ~270 nm).
Safety and Handling
Phenoxyacetone should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled.[3][9][10] Wear protective gloves, safety glasses, and a lab coat. Store in a cool, dry place away from heat and open flames.[6]
Conclusion
Phenoxyacetone is a versatile chemical with a well-defined structure and a range of applications in organic synthesis and medicinal chemistry. This guide provides essential technical information and detailed experimental protocols to aid researchers in their work with this compound. Further investigation into its biological activities and the synthesis of its derivatives may lead to the development of novel therapeutic agents.
References
- 1. PHENOXYACETONE CAS#: 621-87-4 [m.chemicalbook.com]
- 2. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. PHENOXYACETONE | 621-87-4 [chemicalbook.com]
